molecular formula C14H18N4O4S B2665649 2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole CAS No. 866050-33-1

2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2665649
CAS No.: 866050-33-1
M. Wt: 338.38
InChI Key: KEMDMPZXYVNYMY-UHFFFAOYSA-N
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Description

2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrrolidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The addition of the sulfonyl group to the aromatic ring.

    Formation of the Pyrrolidine Ring: Cyclization to form the pyrrolidine ring.

    Imidazole Ring Formation: Cyclization to form the imidazole ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and appropriate catalysts for cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfonyl group could yield a variety of functionalized derivatives.

Scientific Research Applications

2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and sulfonyl group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-1H-imidazole
  • **2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-pyrrole

Uniqueness

The uniqueness of 2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-11-15-6-9-17(11)23(21,22)12-4-5-13(14(10-12)18(19)20)16-7-2-3-8-16/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMDMPZXYVNYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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